S-(2-Carboxyethyl)-L-cysteine S-(2-Carboxyethyl)-L-cysteine S-(2-Carboxyethyl)-L-cysteine is a natural product found in Acacia paradoxa with data available.
Brand Name: Vulcanchem
CAS No.: 4033-46-9
VCID: VC1954373
InChI: InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
SMILES: C(CSCC(C(=O)O)N)C(=O)O
Molecular Formula: C6H11NO4S
Molecular Weight: 193.22 g/mol

S-(2-Carboxyethyl)-L-cysteine

CAS No.: 4033-46-9

Cat. No.: VC1954373

Molecular Formula: C6H11NO4S

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

S-(2-Carboxyethyl)-L-cysteine - 4033-46-9

Specification

CAS No. 4033-46-9
Molecular Formula C6H11NO4S
Molecular Weight 193.22 g/mol
IUPAC Name (2R)-2-amino-3-(2-carboxyethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Standard InChI Key FBPINGSGHKXIQA-BYPYZUCNSA-N
Isomeric SMILES C(CSC[C@@H](C(=O)O)N)C(=O)O
SMILES C(CSCC(C(=O)O)N)C(=O)O
Canonical SMILES C(CSCC(C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

S-(2-Carboxyethyl)-L-cysteine is characterized by its unique molecular structure, where a carboxyethyl group is attached to the sulfur atom of cysteine. The compound exists as a zwitterion in crystal form, with a deprotonated α-carboxylic group and protonated α-amino and ε-carboxylic groups .

The molecular formula of S-(2-Carboxyethyl)-L-cysteine is C₆H₁₁NO₄S with a molecular weight of 193.221 g/mol . Its exact mass is 193.040878 . The structural configuration at the alpha carbon is (R) as indicated by the "L" designation in its name.

Physical and Chemical Properties

The physicochemical properties of S-(2-Carboxyethyl)-L-cysteine are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₁₁NO₄S
Molecular Weight193.221 g/mol
Physical AppearanceSolid at room temperature
Density1.4±0.1 g/cm³
Boiling Point436.5±45.0 °C at 760 mmHg
Melting Point218°C
Flash Point217.8±28.7 °C
LogP0.08
Vapor Pressure0.0±2.2 mmHg at 25°C
Index of Refraction1.573
SMILESS(C([H])([H])C([H])([H])C(=O)O[H])C([H])([H])C@@(C(=O)O[H])N([H])[H]
InChI KeyFBPINGSGHKXIQA-BYPYZUCNSA-N

Sources:

Crystal Structure

X-ray diffraction studies have revealed detailed information about the crystal structure of S-(2-Carboxyethyl)-L-cysteine. The molecule features intramolecular hydrogen bonding between the sulfur atom and the protonated α-amino group, similar to what is observed in S-carboxymethyl-L-cysteine .

The crystal packing in S-(2-Carboxyethyl)-L-cysteine is predominantly characterized by hydrogen bonds formed by H···O contacts, which constitute approximately 52.9% of all contacts in the crystal structure. Other significant contacts include H···H (32.4%), H···S (7.8%), and smaller contributions from various other interactions .

Molecular modeling calculations indicate that electrostatic forces arising from these contacts are the main contributors to the crystal packing energies. The total energy of the crystal packing for S-(2-Carboxyethyl)-L-cysteine has been estimated at -344.2 kJ/mol .

Synthesis and Preparation

S-(2-Carboxyethyl)-L-cysteine can be synthesized by reacting L-cysteine with acrylic acid. According to the synthesis protocol described in research, L-cysteine and acrylic acid in water containing sodium hydroxide are stirred overnight at room temperature. The solution is then acidified with glacial acetic acid and allowed to stand at 4°C for several days, resulting in the formation of colorless plates of crystalline S-(2-Carboxyethyl)-L-cysteine .

This compound can be further oxidized to produce S-(2-Carboxyethyl)-L-cysteine sulfoxide (β-CECO). The oxidation is carried out using cold hydrogen peroxide, resulting in a 1:1 mixture of two diastereomers that can be separated by fractional crystallization . If excess hydrogen peroxide is used, further oxidation can occur, leading to the formation of S-(2-Carboxyethyl)-L-cysteine sulfone.

Biological Activities

Effects on Protein Metabolism

S-(2-Carboxyethyl)-L-cysteine has been shown to significantly affect protein metabolism in animal models. Studies indicate that this compound can negatively impact the utilization of dietary protein in rats. Specifically, it has been observed to suppress methionine-induced growth rates and has a negative effect on plasma amino acid levels in rats .

In a study by Falade et al., it was demonstrated that S-(2-Carboxyethyl)-L-cysteine (as a constituent of Acacia seed) significantly increased plasma urea levels in rats, suggesting an interference with protein utilization . This effect might be attributed to decreased bioavailability of methionine, as supplementation of experimental animal diets with S-(2-Carboxyethyl)-L-cysteine resulted in lower protein utilization .

Antioxidant Properties

Research has revealed that S-(2-Carboxyethyl)-L-cysteine possesses antioxidant properties, particularly in protecting DNA from copper-dependent oxidative degradation. When tested in a chemical model of DNA oxidative degradation, S-(2-Carboxyethyl)-L-cysteine exhibited antioxidant activity comparable to S-carboxymethyl-L-cysteine (carbocisteine) .

Interactions with Other Compounds

Protection Against Metal Toxicity

Research has demonstrated that S-(2-Carboxyethyl)-L-cysteine can interact with various metal ions, potentially modulating their toxicity. In one study, S-(2-Carboxyethyl)-L-cysteine significantly inhibited the cytotoxicity of cupric chloride (CuCl₂) and copper oxide (CuO) nanoparticles in renal tubular epithelial cells. This protective effect is attributed to its ability to chelate transition metals and act as a reducing agent due to the presence of a thioether group .

Structure-Activity Relationship

Energetic Properties of Crystal Structures

Molecular modeling calculations have revealed interesting differences in the energetic properties of S-(2-Carboxyethyl)-L-cysteine and its sulfoxide derivatives. The following table summarizes the molecular volume and energy components of these compounds compared to related structures:

MoleculeMolecular Volume (ų)E electrostaticE polarE dispersionE repulsionE total
S-(2-Carboxyethyl)-L-cysteine200.3-316.8-125.9-124.3311-344.2
(4R)-β-CECO204.8-293.6-115.5-130.6308.6-319.1
(4S)-β-CECO217.0-168.6-96.3-92.9187.4-214.7
S-carboxymethyl-L-cysteine183.7-302.7-124.6-103.4277.3-331.1

Source:

This data indicates that the (4S)-epimer of S-(2-Carboxyethyl)-L-cysteine sulfoxide has a significantly higher total energy (about 100 kJ/mol higher) than the (4R)-epimer. This difference may be attributed to a more extensive hydrogen bonding network in the crystal structure of the (4R)-epimer, which could explain its more compact crystal packing (smaller molecular volume) and significantly lower solubility in water .

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